Thiolactomycin

Description

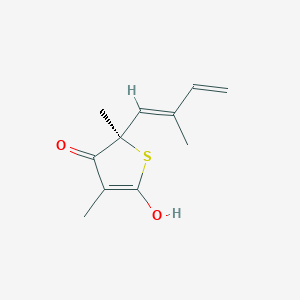

from actinomycetes; structure given in first source

Properties

IUPAC Name |

(5R)-4-hydroxy-3,5-dimethyl-5-[(1E)-2-methylbuta-1,3-dienyl]thiophen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQNUQSGEWNWKV-XUIVZRPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(SC1=O)(C)C=C(C)C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041139 | |

| Record name | Thiolactomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82079-32-1 | |

| Record name | Thiolactomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82079-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiolactomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082079321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-Dimethyl-5-(2-Methyl-Buta-1,3-Dienyl)-5h-Thiophen-2-One | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiolactomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thiolactomycin: A Technical Guide to its Discovery, Origin, and Mechanism

Thiolactomycin is a sulfur-containing antibiotic that has garnered significant interest within the scientific community for its unique structure and specific mechanism of action. First isolated in 1982 from a soil actinomycete, this natural product has proven to be a potent inhibitor of bacterial fatty acid synthesis, making it a valuable lead compound in the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

This compound was originally discovered and isolated from the culture broth of a soil actinomycete, strain 2-200, which was identified as Nocardia sp. ATCC 31319.[1][2][3][4] The discovery was the result of a screening program for new antibiotics.[3] Subsequent taxonomic studies have led to the reclassification of this strain as Lentzea sp.[5] Since its initial discovery, this compound and its analogues have also been identified in other actinomycete genera, including Streptomyces and the marine bacterium Salinispora pacifica.[1][6]

The structure of this compound was determined to be (4S)-(2E,5E)-2,4,6-trimethyl-3-hydroxy-2,5,7-octatriene-4-thiolide, a novel compound featuring an unusual five-membered thiolactone ring.[7][8][9][10] This unique structural feature is crucial for its biological activity.

Biosynthesis and Chemical Origin

The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway.[1][11] Isotope labeling studies have demonstrated that the polyketide backbone of this compound is derived from one acetate-derived starter unit and three methylmalonate-derived extender units.[4][6] The distinctive sulfur atom in the thiolactone ring is incorporated from the amino acid L-cysteine.[6]

The biosynthetic gene cluster (BGC) for this compound has been identified and characterized.[1] Key enzymatic steps include the assembly of the polyketide chain by PKS modules and the subsequent cyclization to form the thiolactone ring. A critical enzyme in this process is a cytochrome P450, designated TlmF, which is required for the formation of the characteristic five-membered γ-thiolactone ring.[1] Deletion of the gene encoding this enzyme results in the production of a shunt product with a six-membered δ-thiolactone ring.[1] More recent studies have further elucidated the mechanism, revealing that a condensation and heterocyclization (Cy) domain of an NRPS (TlnC) works in concert with a P450 enzyme (TlnA) to mediate the sulfur transfer and subsequent cyclization.[11]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Inhibition of fatty acid synthesis by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new antibiotic. I. Taxonomy of the producing organism, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The polyketide backbone of this compound is assembled by an unusual iterative polyketide synthase - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC09934C [pubs.rsc.org]

- 5. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activities of this compound against gram-negative anaerobes associated with periodontal disease. f1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of the antibiotic this compound inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nocardia isolation from clinical samples with the paraffin baiting technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The selective isolation of nocardia from soil using antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiolactomycin: An In-Depth Technical Guide to a Potent Inhibitor of Fatty Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolactomycin (TLM) is a natural product antibiotic, originally isolated from the actinomycete Nocardia spp.[1]. It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as mycobacteria.[1][2] What makes this compound a molecule of significant interest to the scientific community is its specific mechanism of action: the inhibition of type II fatty acid synthase (FAS-II) systems.[2] This pathway is essential for bacterial viability but is distinct from the type I fatty acid synthase (FAS-I) found in mammals, providing a basis for selective toxicity and making it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.

Mechanism of Action: Targeting β-Ketoacyl-ACP Synthases

This compound exerts its antimicrobial effect by specifically inhibiting the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are key condensing enzymes in the bacterial FAS-II pathway.[2] The FAS-II pathway is responsible for the elongation of fatty acid chains, a critical process for the biosynthesis of bacterial cell membranes and other essential molecules.

The bacterial FAS-II system typically involves several key KAS enzymes:

-

FabH (KAS III): Initiates fatty acid synthesis by catalyzing the condensation of acetyl-CoA with malonyl-ACP.[2]

-

FabB and FabF (KAS I and KAS II): Are responsible for the subsequent elongation steps, condensing acyl-ACP with malonyl-ACP.[2]

This compound acts as a reversible, competitive inhibitor, primarily targeting the FabB and FabF enzymes.[2] Its molecular structure mimics the natural substrate, malonyl-ACP, allowing it to bind to the active site of the KAS enzymes and block the condensation reaction, thereby halting fatty acid elongation and ultimately leading to bacterial growth inhibition.

dot

References

Thiolactomycin's Biological Activity Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolactomycin (TLM) is a natural product antibiotic, originally isolated from the fermentation broth of a Nocardia species, that exhibits a broad spectrum of biological activity.[1][2] It functions as a potent and selective inhibitor of the bacterial type II fatty acid synthase (FAS-II) system, a pathway essential for bacterial viability and distinct from the type I fatty acid synthase (FAS-I) found in mammals.[3][4] This selective inhibition confers upon this compound its antibacterial properties while maintaining low toxicity in animals.[5][6] This technical guide provides a comprehensive overview of this compound's biological activity, including its mechanism of action, target enzymes, antimicrobial spectrum, and detailed experimental protocols for its characterization.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound's primary mechanism of action is the inhibition of fatty acid biosynthesis by targeting the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are crucial condensing enzymes in the FAS-II pathway.[7][8] This pathway is responsible for the elongation of fatty acid chains. By inhibiting these enzymes, this compound disrupts the production of essential fatty acids required for bacterial cell membrane construction and other vital cellular processes.[9][10]

The FAS-II system is a dissociated multi-enzyme complex found in bacteria and plants, in contrast to the large, multifunctional FAS-I complex in mammals and fungi.[3][4] This structural difference is the basis for this compound's selective toxicity. Specifically, this compound has been shown to inhibit several KAS enzymes, including:

-

FabB (KAS I): Involved in the elongation of both saturated and unsaturated fatty acids.

-

FabF (KAS II): Also participates in fatty acid elongation.

-

KasA and KasB: These are the β-ketoacyl-ACP synthases in Mycobacterium tuberculosis that are involved in the synthesis of mycolic acids, a unique and essential component of the mycobacterial cell wall.[11][12]

This compound acts as a reversible, competitive inhibitor with respect to malonyl-ACP, one of the substrates for the KAS enzymes.[7]

Signaling Pathway and Logic

The inhibitory action of this compound on the FAS-II pathway can be visualized as a direct interruption of a linear metabolic process.

References

- 1. Slow Onset Inhibition of Bacterial β-Ketoacyl-acyl Carrier Protein Synthases by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Antimicrobial activities of this compound against gram-negative anaerobes associated with periodontal disease. f1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis [scite.ai]

- 8. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of fatty acid synthesis by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound and related analogues as novel anti-mycobacterial agents targeting KasA and KasB condensing enzymes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Thiolactomycin in Nocardia and Related Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolactomycin (TLM) is a potent antibiotic, notable for its unique thiotetronate core and its specific inhibition of bacterial type II fatty acid synthases (FASII). Originally discovered in Nocardia species, the elucidation of its biosynthetic pathway has been a subject of significant research, primarily in related actinomycetes like Salinispora and Streptomyces. This technical guide provides a comprehensive overview of the current understanding of the TLM biosynthetic pathway, detailing the enzymatic machinery, genetic determinants, and key chemical transformations. It includes a compilation of quantitative data from pivotal studies, detailed experimental protocols for pathway investigation, and logical diagrams to visualize the intricate biosynthetic and experimental processes. This document is intended to be a valuable resource for researchers in natural product biosynthesis, antibiotic discovery, and synthetic biology.

Introduction

This compound (TLM) is a natural product first isolated from Nocardia sp. ATCC 31319.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by targeting the β-ketoacyl-acyl carrier protein synthase (KAS) enzymes of the essential FASII pathway.[1][2] This mechanism of action, distinct from many commercial antibiotics, makes TLM and its derivatives attractive candidates for novel antimicrobial drug development.[3][4]

Understanding the biosynthesis of TLM is critical for efforts in biosynthetic engineering and the generation of novel analogues with improved therapeutic properties. The TLM backbone is a polyketide, assembled by an unusual iterative Type I polyketide synthase (PKS), with key modifications effectuated by a non-ribosomal peptide synthetase (NRPS) module and a crucial cytochrome P450 enzyme.[5][6] Isotope labeling studies have shown that the polyketide chain is derived from an acetate starter unit and three methylmalonate extender units, with the characteristic sulfur atom of the thiolactone ring originating from L-cysteine.

This guide synthesizes the findings from key studies that have defined the TLM biosynthetic gene cluster (tlm and its orthologs) and characterized the functions of the core enzymes.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a set of core enzymes encoded within the tlm (or orthologous tln) gene cluster. While first discovered in Nocardia, the pathway has been extensively studied through heterologous expression and genetic manipulation in model actinomycetes. The minimal set of genes required for the formation of the characteristic γ-thiolactone skeleton has been identified as tlmF, tlmG, tlmH, and tlmI (or their tln equivalents).[1][7]

The key steps in the pathway are as follows:

-

Chain Initiation: The biosynthesis is initiated by the KS-ACP di-domain enzyme TlmG, which primes the assembly line with an acetate-derived starter unit.

-

Iterative Elongation: The iterative PKS module, TlmH, extends the polyketide chain through three successive additions of methylmalonate extender units. This iterative process is unusual for a modular PKS and is a key feature of thiotetronate antibiotic biosynthesis.[5][8]

-

Sulfur Incorporation: The NRPS-like enzyme TlmI (specifically the TlnC Cy domain in recent studies) mediates the incorporation of sulfur. This is a critical step, involving the activation of L-cysteine and an unusual sulfur transfer reaction to the polyketide intermediate, generating a linear thiocarboxylate.[6][9][10]

-

Thiolactone Ring Formation: The cytochrome P450 enzyme, TlmF (TlnA), catalyzes the final cyclization to form the signature five-membered γ-thiolactone ring of this compound. This enzyme acts as a γ-thiolactone synthase, converting the linear thiocarboxylate intermediate into the final product via a distal radical-based cyclization mechanism.[1][9][10] The absence of a functional TlmF leads to the formation of a shunt product, a six-membered δ-thiolactomycin, highlighting its crucial role in dictating the ring size.[1][7]

Below is a diagram illustrating the core biosynthetic pathway of this compound.

Caption: Core biosynthetic pathway of this compound.

Quantitative Data

While extensive mechanistic studies have been performed, comprehensive quantitative data such as enzyme kinetic parameters are not fully detailed in the primary literature. Production yields are often presented qualitatively or as relative comparisons. This section summarizes the available quantitative and semi-quantitative data derived from key publications.

Table 1: Production of this compound and Analogues in Heterologous Hosts and Mutant Strains

| Strain / Condition | Product(s) | Relative Production Level / Yield | Reference |

| S. coelicolor M1152 / ptlm_BGC | This compound (1), Analogues (2-4) | Produced | [6] |

| S. coelicolor M1152 / ptlm_minimal (tlmF-I) | This compound (1), Analogues (2-4) | Produced | [6] |

| S. coelicolor M1152 / ptlm_minimal_ΔtlmF | δ-Thiolactomycin (5) | Produced (this compound production abolished) | [6] |

| S. coelicolor M1152 / ptlm_minimal_ΔtlmG | No TLM or related products | Production abolished | [6] |

| S. coelicolor M1152 / ptlm_minimal_ΔtlmH | No TLM or related products | Production abolished | [6] |

| S. coelicolor M1152 / ptlm_minimal_ΔtlmI | No TLM or related products | Production abolished | [6] |

| Lentzea sp. Wild Type | This compound | Produced | |

| S. thiolactonus Wild Type | This compound | Produced |

Note: Production levels are often shown via HPLC chromatograms and are not always quantified in terms of absolute titers (e.g., mg/L).

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic manipulation, heterologous expression, and in vitro biochemical assays. The following sections provide detailed methodologies for these key experiments, adapted from the supplementary information of the cited literature.

General Genetic Manipulation in Nocardia and related Actinomycetes

Protocols for genetic manipulation in Nocardia can be challenging but are established. These often involve protoplast transformation or electroporation for DNA introduction. For gene inactivation, CRISPR-Cas9 based methods are increasingly being adapted for actinomycetes.[11][12][13]

Workflow for Gene Inactivation using CRISPR-Cas9:

Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Nocardia.

Heterologous Expression of the tlm Gene Cluster

The tlm gene cluster from Salinispora pacifica was heterologously expressed in Streptomyces coelicolor M1152 to confirm its role in this compound production.[6]

Protocol for Heterologous Expression:

-

Vector Construction: The entire tlm biosynthetic gene cluster (or minimal gene set) is cloned into an integrative E. coli-Streptomyces shuttle vector (e.g., pSET152-derived) under the control of a strong constitutive promoter (e.g., ermEp*).

-

Host Transformation: The resulting plasmid is introduced into E. coli ET12567 (containing pUZ8002) to generate unmethylated DNA.

-

Intergeneric Conjugation: The plasmid is transferred from E. coli to S. coelicolor M1152 via intergeneric conjugation. Spores of S. coelicolor and log-phase E. coli cells are mixed and plated on ISP4 medium. After incubation, the plates are overlaid with apramycin and nalidixic acid to select for exconjugants.

-

Fermentation and Analysis: Verified exconjugants are grown in a suitable production medium (e.g., TSB or R5A). The culture is then extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC and LC-MS for the production of this compound and its analogues.

In Vitro Reconstitution of the PKS Module

The function of the iterative PKS (TlmB in Lentzea sp., a homolog of TlmH) was confirmed through in vitro assays with the purified recombinant protein.[5]

Protocol for In Vitro PKS Assay:

-

Protein Expression and Purification: The gene encoding the PKS of interest (e.g., tlmB) is cloned into an expression vector (e.g., pET series) with an N-terminal His6-tag. The protein is overexpressed in E. coli BL21(DE3). Cells are lysed, and the protein is purified using Ni-NTA affinity chromatography.

-

Holo-enzyme Preparation: The purified apo-PKS is converted to its active holo-form by incubation with Coenzyme A (CoA) and a phosphopantetheinyl transferase (such as Sfp).

-

Enzymatic Reaction: The in vitro reaction is assembled in a buffer containing:

-

Purified holo-PKS enzyme.

-

Starter unit: Acetyl-CoA.

-

Extender unit: Methylmalonyl-CoA.

-

Reducing agent: NADPH.

-

(Optional) Chemical probes for trapping intermediates.

-

-

Product Analysis: The reaction is incubated, then quenched and extracted with ethyl acetate. The resulting products and intermediates are analyzed by LC-MS and MALDI-TOF MS.

Conclusion

The biosynthesis of this compound in Nocardia and related actinomycetes is a fascinating example of the interplay between iterative polyketide synthesis and non-ribosomal peptide synthetase chemistry. The identification of the minimal gene set and the characterization of key enzymes, particularly the cytochrome P450 responsible for the unique thiolactone ring formation, have provided a solid foundation for future research. The detailed protocols and data presented in this guide offer a practical resource for scientists aiming to further explore this pathway, engineer novel this compound derivatives, or apply these enzymatic tools in synthetic biology. Future work will likely focus on obtaining high-resolution structures of the key enzymes to fully understand their catalytic mechanisms and on leveraging this knowledge to rationally design new antibiotics to combat antimicrobial resistance.

References

- 1. Minimization of the this compound Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF Is Required for Five-Membered Thiolactone Ring Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activities of this compound against gram-negative anaerobes associated with periodontal disease. f1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The polyketide backbone of this compound is assembled by an unusual iterative polyketide synthase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Minimization of the this compound Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF is Required for Five-membered Thiolactone Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Iterative Polyketide Biosynthesis by Modular Polyketide Synthases in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Genetic Manipulation of Nocardia Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Early Research on Thiolactomycin's Antibiotic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research on the antibiotic effects of Thiolactomycin. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and a visual representation of its mechanism of action.

In Vitro Antibacterial Activity of this compound

This compound has demonstrated a broad spectrum of activity against various bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of microorganisms as reported in early studies.

| Bacterial Species | Strain | MIC (µg/mL) | Source |

| Mycobacterium tuberculosis | Erdman | 25 | [1][2] |

| Mycobacterium smegmatis | mc2155 | 75 | [1][2] |

| Staphylococcus aureus (MSSA) | - | 75 | [3] |

| Staphylococcus aureus (MRSA) | - | 75 | [3] |

| Francisella tularensis | LVS | 2-3 | [4] |

| Yersinia pestis | A1122 | >64 | [4] |

| Burkholderia pseudomallei | - | >64 | [4] |

| Escherichia coli | K-12 | - | [5] |

| Pseudomonas aeruginosa | 507 (β-lactam supersensitive mutant) | - | [5] |

| Bacteroides gingivalis and other black-pigmented Bacteroides species | various | Strong and selective activity | [6] |

| Actinobacillus actinomycetemcomitans | various | Inhibited | [6] |

| Eikenella corrodens | various | Moderately susceptible | [6] |

| Actinomyces viscosus | various | Slightly susceptible | [6] |

Mechanism of Action: Inhibition of Type II Fatty Acid Synthase (FAS-II)

This compound's primary mechanism of action is the specific inhibition of the bacterial Type II Fatty Acid Synthesis (FAS-II) pathway.[7] This pathway is essential for bacterial survival and is distinct from the Type I pathway found in mammals, making it an attractive target for selective antibacterial agents.[3][7] this compound acts as a competitive reversible inhibitor of β-ketoacyl-acyl carrier protein (ACP) synthases, particularly FabB and FabF, by binding to the malonyl-ACP binding site.[4] This inhibition disrupts the elongation cycle of fatty acid biosynthesis, leading to bacterial growth inhibition.

Figure 1. Bacterial Type II Fatty Acid Synthesis (FAS-II) Pathway and Inhibition by this compound.

Experimental Protocols

This section details the methodologies employed in early research to characterize the antibiotic effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of this compound was predominantly assessed using the broth microdilution method.

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[1][8]

-

Apparatus: Sterile 96-well microtiter plates.

-

Media: Cation-adjusted Mueller-Hinton broth is commonly used for non-fastidious bacteria. For mycobacteria, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is employed.

-

Procedure:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared directly in the microtiter plates using the appropriate broth.

-

Inoculum Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. The inoculum density is often standardized using the 0.5 McFarland standard.[6]

-

Inoculation and Incubation: The prepared bacterial suspension is added to each well containing the antibiotic dilutions. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plates are incubated at 37°C for 16-20 hours for most bacteria.[1] Mycobacterial cultures require longer incubation periods.

-

Endpoint Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity. For some assays, a growth indicator like Alamar Blue is used, where the MIC is the concentration that inhibits the color change of the dye.[4]

-

In Vitro Murine Macrophage Model for Intracellular Activity

To assess the activity of this compound against intracellular pathogens like Mycobacterium tuberculosis, an in vitro macrophage infection model is utilized.

-

Principle: This model evaluates the ability of an antibiotic to kill bacteria residing within host macrophages.[1][2]

-

Cell Lines: Primary murine bone marrow-derived macrophages or macrophage-like cell lines such as J774 or THP-1 are commonly used.[2]

-

Procedure:

-

Macrophage Culture: Macrophages are seeded in tissue culture plates and allowed to adhere.

-

Bacterial Infection: A suspension of the mycobacterial strain is prepared and added to the macrophage monolayer at a specific multiplicity of infection (MOI), typically 1:1 (bacteria to macrophage).[9] The infection is allowed to proceed for a defined period.

-

Antibiotic Treatment: Extracellular bacteria are removed by washing, and fresh medium containing various concentrations of this compound is added.

-

Quantification of Intracellular Bacteria: At different time points post-treatment, the macrophages are lysed with a gentle detergent (e.g., saponin) to release the intracellular bacteria.[9] The lysate is then serially diluted and plated on appropriate agar (e.g., Middlebrook 7H10) to determine the number of viable bacteria (CFU). The reduction in CFU in treated versus untreated cells indicates the intracellular activity of the antibiotic.

-

Inhibition of Fatty Acid and Mycolic Acid Synthesis

The direct effect of this compound on fatty acid synthesis is measured by monitoring the incorporation of radiolabeled precursors.

-

Principle: This assay quantifies the rate of de novo fatty acid synthesis by measuring the incorporation of a radiolabeled substrate, such as [1,2-¹⁴C]acetate, into cellular lipids.[1][5]

-

Procedure:

-

Bacterial Culture and Treatment: Bacterial cultures are grown to mid-log phase, and then this compound is added at a specific concentration.

-

Radiolabeling: [1,2-¹⁴C]acetate is added to both the treated and untreated control cultures, which are then incubated for a set period.[1]

-

Lipid Extraction: The bacterial cells are harvested, and total lipids are extracted using organic solvents (e.g., a chloroform-methanol mixture).

-

Quantification of Radioactivity: The radioactivity incorporated into the lipid fraction is measured using a scintillation counter. A significant reduction in radioactivity in the this compound-treated samples compared to the control indicates inhibition of fatty acid synthesis.

-

Mycolic Acid Analysis: For mycobacteria, the extracted lipids can be further processed to isolate mycolic acids. The fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) are then analyzed by techniques like thin-layer chromatography (TLC) to assess the inhibitory effect on specific lipid components.[1]

-

In Vitro Fatty Acid Synthase (FAS) Enzyme Inhibition Assays

To pinpoint the specific enzymatic target of this compound, in vitro assays using purified or cell-free extracts of FAS-I and FAS-II are performed.

-

Principle: These assays measure the activity of the fatty acid synthase enzymes in the presence and absence of the inhibitor.

-

Enzyme Source: Cell-free extracts containing FAS-I and FAS-II are prepared from bacterial lysates. For more specific studies, purified enzymes are used.

-

Assay Procedure (using [2-¹⁴C]malonyl-CoA):

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, the enzyme source, acetyl-CoA (as a primer), and NADPH.

-

Inhibition: this compound at various concentrations is added to the reaction mixtures.

-

Initiation of Reaction: The reaction is initiated by the addition of [2-¹⁴C]malonyl-CoA.

-

Termination and Extraction: After a specific incubation time, the reaction is stopped, and the newly synthesized radiolabeled fatty acids are extracted with an organic solvent (e.g., petroleum ether).

-

Quantification: The radioactivity in the extracted fatty acid fraction is measured by scintillation counting. The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the control.[1]

-

-

Spectrophotometric Assay: FAS activity can also be monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.[10]

In Vivo Efficacy in Systemic Infection Models

The therapeutic potential of this compound in a living organism is evaluated using murine models of systemic infection.

-

Principle: This model assesses the ability of an antibiotic to protect mice from a lethal bacterial infection.

-

Animal Model: Typically, six-week-old mice are used. In some studies, mice are rendered neutropenic (e.g., with cyclophosphamide) to create a more severe infection model.[11]

-

Procedure:

-

Infection: Mice are infected with a lethal dose of the bacterial pathogen, usually via intraperitoneal injection.

-

Treatment: At a specified time post-infection, mice are treated with this compound, often administered subcutaneously or intravenously. The treatment may be given as a single dose or multiple doses over a period.

-

Monitoring and Endpoints: The primary endpoint is typically survival, which is monitored over a period of several days. Other parameters that may be assessed include body weight changes, clinical signs of illness, and bacterial load in various organs (e.g., spleen, liver, lungs) at the end of the study. The efficacy of the antibiotic is determined by the increase in survival rate and/or the reduction in bacterial burden in treated mice compared to a control group receiving a vehicle.[12]

-

References

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]

- 2. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. In vitro Quantification of Intracellular Mycobacterial Growth [bio-protocol.org]

- 10. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly - PMC [pmc.ncbi.nlm.nih.gov]

The Thiolactone Ring: The Linchpin of Thiolactomycin's Antibacterial Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thiolactomycin (TLM) is a natural product antibiotic, originally isolated from the actinomycete Nocardia sp. ATCC 31319.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including clinically significant pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[2][3] What makes this compound a compelling subject of study is its unique mechanism of action: the selective inhibition of the bacterial type II fatty acid synthase (FAS-II) pathway.[3][4][5] This pathway is essential for bacterial survival and is distinct from the type I fatty acid synthase (FAS-I) found in mammals, making it an attractive target for developing selective antibacterial agents with potentially low host toxicity.[3][4][5]

At the heart of this compound's molecular structure and biological function lies a distinctive five-membered γ-thiolactone ring.[1][6][7][8] This technical guide provides a comprehensive analysis of the pivotal role this thiolactone ring plays in the antibacterial activity of this compound. We will delve into its mechanism of action, present structure-activity relationship (SAR) data, provide detailed experimental protocols for assessing its activity, and use visualizations to illustrate key pathways and concepts.

The Thiolactone Ring and Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are crucial condensing enzymes in the FAS-II pathway.[2][9][10] Specifically, it targets FabB and FabF in E. coli and KasA and KasB in M. tuberculosis.[2][9][10] These enzymes catalyze the essential carbon-carbon bond-forming reactions that elongate the fatty acid chain.[11]

The thiolactone ring is fundamental to this inhibitory activity. High-resolution crystal structures reveal that this compound binds to the malonyl-ACP side of the active site of these enzymes.[9][10] It acts as a mimic of the natural substrate, malonyl-ACP.[8][9] The key interactions underpinning its inhibitory function are:

-

Hydrogen Bonding: The 2-position carbonyl oxygen of the thiolactone ring forms strong hydrogen bonds with two catalytic histidine residues (e.g., His-298 and His-333 in E. coli FabB) within the enzyme's active site.[10] This interaction is critical for anchoring the inhibitor.

-

Conformational Mimicry: The thiolactone ring and its associated side chain adopt a conformation that fits snugly into the active site, effectively blocking the entry of the natural substrate.[8][9]

-

Sulfur Atom Placement: While the sulfur atom of the thiolactone ring does not form direct contacts with the enzyme, it is positioned adjacent to the active site cysteine residue, contributing to the overall binding orientation.[10]

It is noteworthy that this compound is a reversible, competitive inhibitor.[2] Unlike covalent inhibitors like cerulenin, which forms a permanent bond with the active site cysteine, this compound's reversible binding offers a different modality for antibiotic design.[2][9]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the bacterial FAS-II pathway and the specific point of inhibition by this compound, emphasizing the role of the thiolactone ring in binding to the KAS active site.

Caption: this compound inhibits the FabB/FabF condensing enzymes in the FAS-II pathway.

Structure-Activity Relationship (SAR) Studies

The indispensability of the thiolactone ring has been extensively validated through SAR studies. Modifications to this core structure or its side chains often lead to a significant loss of activity.

Key Findings from SAR Studies:

-

Integrity of the Ring: Opening the thiolactone ring completely abolishes antibacterial activity. This confirms that the cyclic structure is an absolute requirement for enzyme inhibition.

-

(5R)-Stereochemistry: The biological activity resides in the (5R)-enantiomer of this compound.[2] Most synthetic efforts now focus on producing optically pure analogs.[2]

-

Isoprene Side Chain: The unsaturated isoprene side chain at the C5 position is crucial. Reduction of either of the double bonds, independently or together, completely eliminates both enzyme inhibition and whole-cell antibacterial activity.[10] This suggests the conjugated diene system is a strict requirement for binding.[10]

-

C3 Position: Modifications at the C3 position of the thiolactone ring are tolerated to some extent. Replacing the methyl group with larger alkyl groups or aryl substituents can modulate activity, sometimes leading to improved potency against specific bacterial strains.[2][12]

Quantitative Data on this compound and Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and several key analogs against various bacterial pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Compound/Analog | Modification | S. aureus MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) | F. tularensis LVS MIC (µg/mL) | Reference |

| This compound (TLM) | Parent Compound | 16 - 32 | 12.5 - 25 | 2 | [2][3] |

| Analog with reduced double bonds in side chain | Saturation of isoprene side chain | >128 | >100 | Not Determined | [10] |

| Desmethyl-TLM (racemic) | Removal of methyl branch from isoprene side chain | >128 | >100 | Not Determined | [10] |

| C3-Aryl Analog (TLM 12) | Bulky aryl substituent at C3 position | 32 | 25 | 2 | [2] |

| C3-Aryl Analog (TLM 16) | Different bulky aryl substituent at C3 position | 4 | 50 | 2 | [2] |

| C4-Alkoxy Analog | Alkylation of C4 hydroxyl group | ~1.4 (vs. P. falciparum) | Not Determined | Not Determined | [13] |

Note: MIC values can vary slightly between studies due to different experimental conditions.

Experimental Protocols

Detailed and standardized protocols are essential for accurately assessing the activity of this compound and its analogs.

Protocol 1: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[14][15][16]

Materials:

-

Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms (e.g., with 10% OADC for M. tuberculosis).[2][15]

-

Sterile 96-well microtiter plates.

-

Bacterial culture in early to mid-logarithmic growth phase.

-

This compound or analog stock solution of known concentration (e.g., in DMSO).

-

Spectrophotometer and plate reader.

-

0.5 McFarland turbidity standard.

-

Growth indicator dye (e.g., Alamar Blue or Resazurin), optional but recommended for some bacteria.[2]

Procedure:

-

Inoculum Preparation: Grow the bacterial strain overnight in appropriate broth. Dilute the culture to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the this compound stock solution directly in the 96-well plate. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

-

Inoculation: Add the prepared bacterial inoculum to wells 1 through 11, resulting in a final volume of 200 µL per well (this halves the drug concentration in each well). Well 12 receives no bacteria.

-

Incubation: Cover the plate and incubate at the optimal temperature and conditions for the bacterium (e.g., 37°C for 18-24 hours for S. aureus; 5-7 days for M. tuberculosis).[17]

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[14][15] This can be assessed visually or by using a plate reader to measure optical density. If a growth indicator is used, a color change (e.g., blue to pink for Resazurin) indicates growth. The MIC is the last well remaining blue.

Protocol 2: KAS Enzyme Inhibition Assay

This protocol describes a method to measure the inhibitory activity of this compound against a purified β-ketoacyl-ACP synthase (e.g., E. coli FabB).

Materials:

-

Purified FabB enzyme.

-

Acyl-ACP substrate (e.g., acetyl-ACP).

-

Malonyl-ACP.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent).

-

Buffer solution (e.g., 100 mM sodium phosphate, pH 7.0).

-

This compound or analog stock solution in DMSO.

-

Spectrophotometer capable of reading at 412 nm.

Procedure:

-

Reaction Mixture Preparation: In a microcuvette or 96-well plate, prepare a reaction mixture containing the buffer, a specific concentration of the FabB enzyme, and the acyl-ACP substrate.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures. Incubate for a predetermined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C) to allow for enzyme-inhibitor binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding malonyl-ACP to the mixture.

-

Monitoring the Reaction: The condensation reaction catalyzed by FabB releases Coenzyme A (CoA-SH). This free thiol reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color and can be monitored by measuring the increase in absorbance at 412 nm over time.

-

Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for SAR studies and the logical relationship between the thiolactone ring's integrity and the resulting antibacterial activity.

Caption: Workflow for this compound structure-activity relationship (SAR) studies.

Caption: The relationship between the thiolactone ring and antibacterial activity.

Conclusion

The evidence is unequivocal: the thiolactone ring is the cornerstone of this compound's antibacterial efficacy. Its structural integrity is essential for the precise molecular interactions—primarily hydrogen bonding with catalytic histidines—that allow it to competitively inhibit the β-ketoacyl-ACP synthases of the bacterial FAS-II pathway. Structure-activity relationship studies consistently demonstrate that modifications compromising the ring or its critical side chains lead to a dramatic loss of function.

This deep understanding of the thiolactone ring's role provides a robust framework for the rational design of new antibacterial agents. By using the this compound scaffold as a starting point, researchers can explore novel modifications that may enhance potency, broaden the spectrum of activity, and overcome emerging resistance mechanisms. The continued exploration of this unique natural product and its essential thiolactone core holds significant promise for the future of antibiotic drug discovery.

References

- 1. Minimization of the this compound Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF is Required for Five-membered Thiolactone Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Mechanism of action of the antibiotic this compound inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Deciphering the Thiolactonization Mechanism in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Inhibition of beta-ketoacyl-acyl carrier protein synthases by this compound and cerulenin. Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships at the 5-position of this compound: an intact (5R)-isoprene unit is required for activity against the condensing enzymes from Mycobacterium tuberculosis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. youtube.com [youtube.com]

Thiolactomycin: A Selective Inhibitor of the Bacterial Type II Fatty Acid Synthase (FAS-II) Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolactomycin (TLM) is a natural product antibiotic that has garnered significant interest as a selective inhibitor of the bacterial type II fatty acid synthase (FAS-II) pathway. This pathway is essential for bacterial viability and is distinct from the type I fatty acid synthase (FAS-I) system found in mammals, making it an attractive target for the development of novel antibacterial agents. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway is a promising, underexploited target.[1] this compound, a thiolactone-containing natural product, has been identified as a potent and selective inhibitor of this pathway.[2][3] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.[4][5] This document serves as a technical resource for researchers engaged in the study and development of this compound and its analogs as potential antibacterial therapeutics.

Mechanism of Action

This compound selectively inhibits the type II fatty acid synthase system found in bacteria and plants, while not affecting the type I system in mammals and yeast.[3] Its primary targets within the FAS-II pathway are the β-ketoacyl-acyl carrier protein (ACP) synthases, which are responsible for the elongation of fatty acid chains.[6][7] Specifically, this compound has been shown to inhibit the following key enzymes:

-

FabB (β-ketoacyl-ACP synthase I): Involved in the elongation of both saturated and unsaturated fatty acids.

-

FabF (β-ketoacyl-ACP synthase II): Primarily involved in the elongation of saturated fatty acids and plays a role in the temperature-dependent regulation of fatty acid composition.

-

FabH (β-ketoacyl-ACP synthase III): Catalyzes the initial condensation reaction in the FAS-II cycle.[7]

This compound acts as a reversible, competitive inhibitor with respect to malonyl-ACP, mimicking its binding to the active site of the β-ketoacyl-ACP synthases.[2][6] This prevents the condensation reaction with the acyl-ACP or acetyl-CoA, thereby halting fatty acid elongation and ultimately leading to bacterial growth inhibition.

Quantitative Inhibitory Data

The following tables summarize the in vitro activity of this compound against various bacterial species and its inhibitory potency against specific FAS-II enzymes.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | Erdman | 25 | [4] |

| Mycobacterium smegmatis | mc2155 | 75 | [4] |

| Staphylococcus aureus (MSSA) | 75 | [7] | |

| Staphylococcus aureus (MRSA) | 25 - 75 | [7] | |

| Klebsiella pneumoniae | 100 - 200 | [1] | |

| Francisella tularensis | LVS | 2 - 3 (analogs) | [7] |

| Yersinia pestis | A1122 | >64 | [7] |

| Burkholderia pseudomallei | >64 | [7] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound against FAS-II Enzymes

| Enzyme | Organism | IC50 (µM) | Reference |

| FAS-II system | Mycobacterium smegmatis | 23.17 | [8] |

| saFabF | Staphylococcus aureus | 107.0 ± 3.0 (Kd) | [7] |

| mtFabB | Mycobacterium tuberculosis | Not explicitly stated, but inhibited | [7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[9][10]

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

96-well microtiter plates.

-

Bacterial culture in logarithmic growth phase.

-

This compound stock solution (e.g., in DMSO or ethanol).

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate. The concentration range should span the expected MIC.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

-

Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a positive control well (bacteria and medium, no inhibitor) and a negative control well (medium only).

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9]

Enzyme Inhibition Assay for β-ketoacyl-ACP Synthase (e.g., FabF)

This protocol outlines a general procedure for determining the inhibitory activity of this compound against a purified FAS-II enzyme.[12][13]

Materials:

-

Purified β-ketoacyl-ACP synthase (e.g., FabF).

-

Substrates: Malonyl-ACP and an acyl-ACP (e.g., acetyl-ACP).

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH).

-

This compound stock solution.

-

Detection reagent (e.g., a fluorescent probe that reacts with the free thiol group of the product Coenzyme A, or a method to monitor the consumption of NADPH in a coupled reaction).

-

Microplate reader capable of fluorescence or absorbance measurements.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified enzyme in the wells of a microtiter plate.

-

Add varying concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrates (malonyl-ACP and acyl-ACP).

-

Monitor the reaction progress over time by measuring the change in fluorescence or absorbance.

-

Determine the initial reaction velocities for each inhibitor concentration.

-

Plot the initial velocity against the inhibitor concentration and fit the data to an appropriate model (e.g., the Morrison equation for tight-binding inhibitors or the Michaelis-Menten equation for competitive inhibition) to determine the IC50 or Ki value.[14]

In Vivo Efficacy Testing in a Mouse Model of Bacterial Infection

This protocol provides a general framework for assessing the in vivo efficacy of this compound.[15][16]

Materials:

-

Specific pathogen-free mice (strain will depend on the bacterial model).

-

Bacterial pathogen of interest.

-

This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral or intraperitoneal injection).

-

Vehicle control.

-

Positive control antibiotic (optional).

Procedure:

-

Acclimate the mice to the laboratory conditions.

-

Infect the mice with a standardized dose of the bacterial pathogen via an appropriate route (e.g., intravenous, intraperitoneal, or aerosol).

-

Initiate treatment with this compound at various doses at a specified time post-infection. Administer the compound and controls according to the planned dosing schedule and route.

-

Monitor the mice daily for clinical signs of illness, body weight changes, and survival.

-

At the end of the study or at predetermined time points, euthanize the mice and collect relevant organs (e.g., spleen, liver, lungs).

-

Homogenize the organs and perform serial dilutions to determine the bacterial load (CFU per gram of tissue) by plating on appropriate agar medium.

-

Compare the bacterial loads and survival rates between the treatment groups and the control group to assess the in vivo efficacy of this compound.

Visualizations

Bacterial Fatty Acid Synthesis (FAS-II) Pathway

Caption: The bacterial Type II Fatty Acid Synthesis (FAS-II) pathway.

Mechanism of this compound Inhibition

Caption: this compound competitively inhibits FabB/F enzymes.

Experimental Workflow for Inhibitor Screening and Characterization

Caption: A typical workflow for antibacterial drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of beta-ketoacyl-acyl carrier protein synthases by this compound and cerulenin. Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis [scite.ai]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. liofilchem.com [liofilchem.com]

- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-Based Inhibitors of Bacterial β-Ketoacyl-ACP Synthases with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 16. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Thiolactomycin Fatty Acid Synthesis Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolactomycin (TLM) is a natural product antibiotic isolated from Nocardia and Streptomyces species.[1][2] It functions as a potent and selective inhibitor of the bacterial type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of fatty acids essential for bacterial membrane construction and survival.[1][2] Unlike the mammalian type I fatty acid synthase (FAS-I), the FAS-II pathway consists of a series of discrete, dissociable enzymes, making it an attractive target for the development of novel antibacterial agents with high selectivity and low host toxicity.[2] this compound exerts its inhibitory effect by targeting the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), including FabH, FabB, and FabF, which catalyze the essential condensation reactions in fatty acid elongation.[1][3] This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound and its analogs against bacterial fatty acid synthesis.

Mechanism of Action

This compound acts as a reversible, competitive inhibitor of the KAS enzymes, specifically binding to the malonyl-ACP binding site.[1] By occupying this site, it prevents the condensation of malonyl-ACP with the growing acyl-ACP chain, thereby halting the fatty acid elongation cycle. This targeted inhibition disrupts the production of essential fatty acids, leading to the cessation of bacterial growth.

Caption: Mechanism of this compound inhibition in the FAS-II pathway.

Quantitative Data Summary

The inhibitory activity of this compound can be quantified through various assays, including determination of half-maximal inhibitory concentrations (IC50) against purified enzymes and minimum inhibitory concentrations (MIC) against whole bacterial cells.

| Target Enzyme/Organism | Assay Type | Inhibitor | IC50 / MIC | Reference |

| Escherichia coli FabB | Enzymatic Assay | This compound | 40 µM | [4] |

| Staphylococcus aureus FabH | Enzymatic Assay | This compound | >100 µg/mL | [5][6] |

| Mycobacterium smegmatis mc2155 | Whole Cell Growth Inhibition | This compound | 75 µg/mL (complete inhibition) | [3][7] |

| Mycobacterium tuberculosis Erdman | Whole Cell Growth Inhibition | This compound | 25 µg/mL (complete inhibition) | [3][7] |

| Staphylococcus aureus | Whole Cell Growth Inhibition | This compound | ≥300 µg/mL | [6] |

Experimental Protocols

In Vitro Fatty Acid Synthesis Inhibition Assay using Radiolabeled Precursor

This protocol describes a method to measure the inhibition of fatty acid synthesis in bacterial cell extracts by quantifying the incorporation of a radiolabeled precursor, such as [1,2-¹⁴C]acetate.

Materials:

-

Bacterial cell culture (e.g., E. coli, M. smegmatis)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 10% glycerol)

-

Glass beads or sonicator for cell lysis

-

This compound stock solution (in DMSO or ethanol)

-

[1,2-¹⁴C]acetate (sodium salt)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer pH 7.0, 1 mM DTT, 1 mM NADPH, 1 mM NADH, 0.1 mM acetyl-CoA, 0.5 mM malonyl-CoA, 10 µM Acyl Carrier Protein)

-

Scintillation cocktail

-

Scintillation vials

-

Microcentrifuge

-

Liquid scintillation counter

-

Organic solvent for extraction (e.g., chloroform:methanol 2:1 v/v)

Procedure:

-

Preparation of Cell Extract:

-

Grow the bacterial culture to the mid-log phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with Lysis Buffer.

-

Resuspend the cells in Lysis Buffer and lyse by sonication or bead beating on ice.

-

Clarify the lysate by centrifugation to obtain the cell-free extract (supernatant).

-

Determine the protein concentration of the extract (e.g., using a Bradford assay).

-

-

Inhibition Assay:

-

Set up reaction tubes containing the Assay Buffer.

-

Add varying concentrations of this compound (or vehicle control) to the tubes.

-

Initiate the reaction by adding the cell extract and [1,2-¹⁴C]acetate.

-

Incubate the reactions at the optimal temperature for the bacterium (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Fatty Acids:

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Extract the lipids by adding an organic solvent mixture (e.g., chloroform:methanol).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the organic (lower) phase containing the radiolabeled fatty acids.

-

-

Quantification:

-

Transfer the organic phase to a scintillation vial and allow the solvent to evaporate.

-

Add scintillation cocktail to the vial.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Experimental workflow for the fatty acid synthesis inhibition assay.

Concluding Remarks

The provided protocols and data serve as a comprehensive guide for researchers investigating the inhibition of bacterial fatty acid synthesis by this compound. The selectivity of this compound for the bacterial FAS-II pathway continues to make it a valuable tool for studying bacterial lipid metabolism and a promising scaffold for the development of new antibiotics to combat drug-resistant pathogens.

References

- 1. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of beta-ketoacyl-acyl carrier protein synthases by this compound and cerulenin. Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acid biosynthesis as a target for novel antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Thiolactomycin as a Chemical Probe for Bacterial FAS-II

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial fatty acid synthesis (FAS-II) pathway is responsible for the production of essential fatty acids required for bacterial membrane biogenesis and the synthesis of lipid A. This pathway is distinct from the type I fatty acid synthase (FAS-I) system found in mammals, making it an attractive and validated target for the development of novel antibacterial agents.[1][2][3] Thiolactomycin (TLM) is a natural product thiolactone antibiotic, originally isolated from Nocardia sp., that acts as a potent and specific inhibitor of the FAS-II pathway.[1][2][4] Its selective action against bacterial FAS-II and low toxicity in animals make it an invaluable chemical probe for studying fatty acid metabolism in bacteria and for validating new drug targets within this essential pathway.[5]

Mechanism of Action

This compound functions as a reversible, competitive inhibitor of the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) enzymes, which catalyze the crucial condensation steps in fatty acid elongation.[1][6] The FAS-II pathway involves several key KAS enzymes:

-

FabH (KASIII): Responsible for initiating the FAS-II cycle by catalyzing the condensation of malonyl-ACP with acetyl-CoA.[1]

-

FabB and FabF (KASI/II): Catalyze the subsequent elongation cycles by condensing malonyl-ACP with the growing acyl-ACP chain.[1]

-

KasA and KasB: These are the key elongating condensing enzymes in Mycobacterium tuberculosis, essential for the synthesis of long-chain fatty acids and the subsequent formation of mycolic acids.[7][8]

TLM primarily targets the elongating synthases, such as FabB, FabF, KasA, and KasB, by binding to the malonyl-ACP binding site.[1][7] This inhibition disrupts the entire fatty acid synthesis process, leading to bacterial growth arrest and cell death.[9]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (TLM) against Bacterial KAS Enzymes

| Enzyme Target | Organism | IC50 (µM) | Notes |

| FabB | Escherichia coli | 10 - 20 | The IC50 for racemic TLM was 20 µM, twice that of the natural enantiomer, indicating the enantiomer is inactive.[10] |

| FabH | Escherichia coli | >100 | TLM shows weak inhibition against E. coli FabH.[3][10] |

| KasA | Mycobacterium tuberculosis | ~50 | TLM is a known inhibitor of KasA.[7][11] |

| KasB | Mycobacterium tuberculosis | ~50 | TLM inhibits KasB, which is involved in mycolic acid biosynthesis.[7][11] |

| mtFabH | Mycobacterium tuberculosis | ~180 | Acetylene-based analogs showed significantly increased potency compared to the parent TLM molecule.[12] |

Table 2: Whole-Cell Antimicrobial Activity of this compound (TLM)

| Bacterial Species | Strain | MIC (µg/mL) |

| Mycobacterium smegmatis | mc2155 | 75[13][14] |

| Mycobacterium tuberculosis | Erdman | 25[13][14] |

| Mycobacterium tuberculosis | H37Rv | 12.5 - 62.5 |

| Staphylococcus aureus (MSSA) | ATCC 29213 | 75[1] |

| Staphylococcus aureus (MRSA) | USA300 | 75[1] |

| Escherichia coli | ANS1 | 6[10] |

| Francisella tularensis | LVS | 2[1] |

| Yersinia pestis | CO92 | 32[1] |

| Burkholderia pseudomallei | K96243 | 8[1] |

Mandatory Visualizations

References

- 1. This compound-based inhibitors of bacterial β-ketoacyl-ACP synthases with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimization of the this compound Biosynthetic Pathway Reveals that the Cytochrome P450 Enzyme TlmF is Required for Five-membered Thiolactone Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the antibiotic this compound inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research Portal [scholarship.libraries.rutgers.edu]

- 8. This compound and related analogues as novel anti-mycobacterial agents targeting KasA and KasB condensing enzymes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of fatty acid synthesis by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships at the 5-position of this compound: an intact (5R)-isoprene unit is required for activity against the condensing enzymes from Mycobacterium tuberculosis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acetylene-based analogues of this compound, active against Mycobacterium tuberculosis mtFabH fatty acid condensing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimycobacterial action of this compound: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Experimental Determination of Thiolactomycin MIC Values

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiolactomycin (TLM) is a natural antibiotic produced by various species of Nocardia and Streptomyces.[1][2] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including mycobacteria.[3][4] The unique mechanism of action of this compound involves the specific inhibition of the bacterial type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of fatty acids essential for bacterial cell membrane integrity and other vital functions.[1][2][5] This selective inhibition of a key bacterial metabolic pathway, which is distinct from the type I fatty acid synthase (FAS-I) found in mammals, contributes to this compound's low toxicity in animals.[2][5] These characteristics make this compound and its analogs attractive candidates for the development of novel antimicrobial agents.[1]

The minimum inhibitory concentration (MIC) is a critical parameter in assessing the antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[6][7] This application note provides a detailed protocol for determining the MIC values of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[8]

Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis

This compound specifically targets and inhibits the β-ketoacyl-acyl carrier protein (ACP) synthases (KAS) within the FAS-II pathway.[4] This enzyme is crucial for the elongation of fatty acid chains. By inhibiting KAS, this compound effectively blocks the entire fatty acid synthesis pathway, leading to the depletion of essential fatty acids and ultimately inhibiting bacterial growth. In mycobacteria, this compound has been shown to inhibit both fatty acid and mycolic acid synthesis, highlighting its potential as an anti-tuberculosis agent.[2][9][10]

Caption: Bacterial Type II Fatty Acid Synthesis (FAS-II) Pathway and the inhibitory action of this compound.

Quantitative Data: this compound MIC Values

The following table summarizes previously reported MIC values of this compound against various bacterial strains. These values can serve as a reference for expected outcomes.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | Erdman | 25 | [10][11] |

| Mycobacterium smegmatis | mc2155 | 75 | [10][11] |

| Staphylococcus aureus | (MRSA) | >250 | [4] |

| Francisella tularensis | LVS | >250 | [4] |

| Burkholderia pseudomallei | >250 | [4] | |

| Bacteroides gingivalis | Varies | [12] | |

| Actinobacillus actinomycetemcomitans | Varies | [12] |

Note: MIC values can vary depending on the specific strain, testing conditions, and the protocol used.

Experimental Protocol: Broth Microdilution Method for this compound MIC Determination

This protocol is based on standard broth microdilution methods.[8][13][14][15]

Materials and Reagents

-

This compound (TLM)

-

Solvent for TLM (e.g., DMSO or ethanol, depending on solubility)

-

Sterile 96-well microtiter plates (U- or V-bottom)[14]

-

Sterile test tubes

-

Sterile pipette tips

-

Multipipettor

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)[6]

-

Sterile saline or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (0.5)

-

Incubator

-

Microplate reader (optional, for quantitative analysis)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the MIC of this compound using the broth microdilution method.

Step-by-Step Protocol

-

Preparation of this compound Stock Solution

-

Accurately weigh the this compound powder.

-

Dissolve the powder in a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.

-

-

Preparation of Bacterial Inoculum

-

From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test bacterium.[13]

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in the appropriate sterile broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

-

-

Serial Dilution of this compound in a 96-Well Microtiter Plate

-

Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.[14]

-

Prepare a working solution of this compound at twice the highest desired final concentration in the first column of the plate.

-

Add 200 µL of this working solution to the wells in the first column.

-